molecular formula C10H10N2O2 B2955748 5-(3-Methoxyphenyl)oxazol-2-amine CAS No. 1226177-87-2

5-(3-Methoxyphenyl)oxazol-2-amine

Cat. No.: B2955748
CAS No.: 1226177-87-2
M. Wt: 190.202
InChI Key: UQAJFVMZRLWMOK-UHFFFAOYSA-N
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Description

“5-(3-Methoxyphenyl)oxazol-2-amine” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered oxazole ring attached to a phenyl ring with a methoxy (OCH3) group at the 3rd position . The exact structure can be obtained from databases like ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, oxazole derivatives are known to participate in various reactions due to their heterocyclic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved data. For detailed properties, databases like ChemicalBook can be referred to.

Scientific Research Applications

Environmental Remediation

Research has shown that compounds similar to 5-(3-Methoxyphenyl)oxazol-2-amine, such as sulfamethoxazole, which also contains N-amine groups, are persistent organic pollutants. They undergo transformation reactions leading to various metabolites in the environment. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been employed for their removal, focusing on the interactions between the pollutants and sorbents or the generation of hydroxyl radicals for catalytic degradation (Prasannamedha & Kumar, 2020).

Materials Science

The microwave-assisted synthesis of benzoxazoles and related derivatives is a notable application in materials science. Benzoxazoles, which share a similar heterocyclic motif with this compound, exhibit significant pharmacological activities and properties relevant to material science. Microwave-assisted synthesis enhances the efficiency and diversity of benzoxazole derivatives, which are crucial in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Pharmacology

In pharmacology, compounds structurally related to this compound, such as 5-MeO-DALT, have been investigated for their psychoactive properties. These studies primarily focus on understanding the pharmacological, physiological, psychopharmacological, toxicological, and epidemiological characteristics of such compounds, highlighting the need for further research to establish a scientific evidence base for their effects (Corkery et al., 2012).

Safety and Hazards

The safety and hazards associated with “5-(3-Methoxyphenyl)oxazol-2-amine” are not explicitly mentioned in the retrieved data. For safety data sheets, databases like Fisher Scientific can be referred to.

Future Directions

The future directions for “5-(3-Methoxyphenyl)oxazol-2-amine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, its bioavailability, pharmacokinetics, and absorption should be studied further to provide information for its future efficacy improvement .

Properties

IUPAC Name

5-(3-methoxyphenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAJFVMZRLWMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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